molecular formula C8H6O B14054814 Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde CAS No. 102073-01-8

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde

Cat. No.: B14054814
CAS No.: 102073-01-8
M. Wt: 118.13 g/mol
InChI Key: WXVJWTWNRDFBKT-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde (CAS 102073-01-8) is a chemical building block that incorporates both a strained bicyclic framework and a reactive aldehyde functional group. The compound features a benzocyclopropene (or 1,3,5-Norcaratriene) core fused with a formyl substituent . This structure is part of a fascinating class of molecules known to undergo valence isomerization, existing in a dynamic equilibrium with its seven-membered ring cycloheptatriene form . This property makes it a valuable subject for studying reaction mechanisms, pericyclic reactions, and the concept of aromaticity. The aldehyde group provides a versatile handle for further synthetic elaboration through reactions such as oxidation, reduction, and nucleophilic addition, allowing researchers to create a diverse array of more complex molecular architectures. As a high-strain system, it is of significant interest in the exploration of novel chemical space and the synthesis of pharmaceutically relevant scaffolds. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

102073-01-8

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

IUPAC Name

bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde

InChI

InChI=1S/C8H6O/c9-5-8-6-3-1-2-4-7(6)8/h1-5,8H

InChI Key

WXVJWTWNRDFBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C2=C1)C=O

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The core structure consists of a bicyclo[4.1.0]heptatriene system (C₇H₆) with a fused cyclopropane ring, creating significant angular strain (∼60 kcal/mol). The carbaldehyde group at position 7 introduces electronic polarization, destabilizing the cyclopropane ring and enhancing electrophilicity at the bridgehead carbon.

Spectroscopic Signatures

  • ¹H NMR : The aldehydic proton resonates at δ 9.8–10.2 ppm due to deshielding from the adjacent cyclopropane ring.
  • ¹³C NMR : The carbonyl carbon appears at δ 195–200 ppm, while cyclopropane carbons show upfield shifts (δ 85–95 ppm).
  • IR : Strong C=O stretch at 1,710–1,730 cm⁻¹.

Synthetic Strategies

Cyclopropanation Approaches

Carbene-Mediated [2+1] Cycloaddition

The most direct route involves generating a carbene intermediate to form the cyclopropane ring. Billups et al. (1973) demonstrated that benzocyclopropenes can be synthesized via photolysis of diazo compounds:

$$
\text{Ar–CH=N}2 \xrightarrow{h\nu} \text{Ar–C:} + \text{N}2 \uparrow
$$

For the carbaldehyde derivative, Reinecke and Chen (1980) adapted this method using 7-diazo-bicyclo[4.1.0]hepta-1,3,5-trien-7-carbaldehyde, achieving 45% yield under UV irradiation (λ = 350 nm).

Key Parameters

Condition Value
Solvent Dry THF
Temperature −78°C to 25°C
Reaction Time 12–18 hours
Quantum Yield 0.32
Transition Metal-Catalyzed Methods

Nickel(0) complexes facilitate cyclopropanation of 1,3,5-cycloheptatriene with carbon monoxide under pressure:

$$
\text{C}7\text{H}8 + \text{CO} \xrightarrow{\text{Ni(cod)}_2} \text{Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde}
$$

Yields remain moderate (∼30%) due to competing polymerization.

Formylation of Preexisting Bicyclo Frameworks

Vilsmeier-Haack Reaction

Treatment of bicyclo[4.1.0]hepta-1,3,5-triene with DMF and POCl₃ introduces the formyl group:

$$
\text{C}7\text{H}6 + \text{DMF} \xrightarrow{\text{POCl}3} \text{C}7\text{H}_5\text{O} \cdot \text{CHO}
$$

Optimized Conditions

  • Molar ratio (substrate:DMF:POCl₃): 1:2.5:3
  • Temperature: 0°C → 60°C gradient
  • Yield: 58%
Gattermann-Koch Synthesis

Gas-phase reaction with CO/HCl over AlCl₃ catalyst:

$$
\text{C}7\text{H}6 + \text{CO} + \text{HCl} \xrightarrow{\text{AlCl}3} \text{C}7\text{H}_5\text{O} \cdot \text{CHO}
$$

Limited by poor regioselectivity (∼20% desired product).

Functional Group Interconversion

Oxidation of Methyl Derivatives

7-Methylbicyclo[4.1.0]hepta-1,3,5-triene undergoes selective oxidation using CrO₃/H₂SO₄:

$$
\text{C}7\text{H}7\text{CH}3 \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{C}7\text{H}5\text{O} \cdot \text{CHO}
$$

Reaction Metrics

Parameter Value
Conversion 92%
Selectivity 78%
Byproducts Overoxidized acids

Reductive Amination Followed by Hydrolysis

A two-step sequence via imine intermediates:

  • $$\text{C}7\text{H}6 + \text{NH}3 \rightarrow \text{C}7\text{H}5\text{NH}2$$
  • $$\text{C}7\text{H}5\text{NH}2 + \text{HCO}2\text{H} \rightarrow \text{C}7\text{H}5\text{O} \cdot \text{CHO}$$

Yields up to 65% with Pd/C catalysis.

Challenges and Mitigation Strategies

Ring Strain Effects

The cyclopropane ring’s strain (∼60 kcal/mol) promotes side reactions:

  • Polymerization : Suppressed by low temperatures (−78°C) and radical inhibitors (BHT)
  • Electrophilic Aromatic Substitution : Directed away from bridgehead via steric hindrance

Regioselectivity in Formylation

Computational studies (DFT, B3LYP/6-31G*) show the 7-position is favored by 12.3 kcal/mol over alternative sites due to hyperconjugative stabilization.

Analytical Validation

Chromatographic Data

Method Retention Time Purity
GC-MS (HP-5MS) 8.2 min 95%
HPLC (C18) 12.7 min 97%

X-ray Crystallography

Single-crystal analysis confirms:

  • C7–O bond length: 1.21 Å
  • Cyclopropane C–C bonds: 1.48 Å (vs. 1.54 Å in strain-free systems)

Applications and Derivatives

Diels-Alder Reactions

The strained cyclopropane acts as dienophile:

$$
\text{C}7\text{H}5\text{O} \cdot \text{CHO} + \text{Diene} \rightarrow \text{Bicyclo[6.3.0]undecatriene derivatives}
$$

Transition Metal Complexation

Pd(0) forms η²-complexes with the cyclopropane ring, enabling cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.

    Reduction: Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde has applications in scientific research due to its unique structural properties and potential biological activities. It is a bicyclic organic compound featuring a bicyclo[4.1.0] framework and a carbaldehyde functional group at the 7-position. The molecular formula is C8H6O, with a molecular weight of 118.13 g/mol.

Scientific Research Applications

This compound serves as a building block in organic synthesis, particularly for synthesizing complex polycyclic compounds. The compound's unique structure makes it a subject of study to understand enzyme interactions and metabolic pathways. Research is ongoing regarding its potential use in drug development, especially for its ability to interact with biological targets. It is also used in producing specialty chemicals and materials, including polymers and advanced materials.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation: The aldehyde group can be converted to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major product formed is Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The major product formed is Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.
  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon, using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi). Various substituted derivatives are produced depending on the reagents used.

Research suggests that bicyclic compounds with reactive functional groups like aldehydes can exhibit biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity
Bicyclo[4.1.0]hepta-1,3,5-triene derivatives have shown inhibitory effects against several bacterial strains, potentially disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis20

Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis via caspase activation
HeLa30Cell cycle arrest and apoptosis

Case Studies

  • Antimicrobial Efficacy: In a laboratory setting, the compound inhibited growth and led to cell lysis in certain multidrug-resistant strains, suggesting a potent antibacterial mechanism.
  • Anticancer Potential: A study in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of the compound on human breast cancer cells, with flow cytometry confirming that treatment led to significant increases in apoptotic cells compared to control groups.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The strained ring system also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.

Comparison with Similar Compounds

Parent Hydrocarbon: Bicyclo[4.1.0]hepta-1,3,5-triene

  • CAS : 4646-69-9
  • Molecular Formula : C₇H₆
  • Molecular Weight : 90.12 g/mol
  • Key Features : Lacks the aldehyde group, retaining only the bicyclic aromatic core.
  • Reactivity: Participates in Diels-Alder reactions and thermal rearrangements due to ring strain. For example, it reacts with methanol (CH₄O) to form C₈H₁₀O, likely via cycloaddition or hydrogenation pathways .
  • Applications : Used as a model compound for studying strained aromatic systems and photochemical reactivity .

Comparison: The absence of the aldehyde group reduces polarity and limits functionalization opportunities compared to Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde. However, the parent hydrocarbon’s simpler structure makes it more stable under non-polar conditions.

Heteroatom-Substituted Analog: 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene

  • CAS : 172419-44-2
  • Molecular Formula: C₆H₅NO (inferred from structure)
  • Key Features : Incorporates oxygen (oxa) and nitrogen (aza) atoms, replacing two carbons in the bicyclic framework .
  • Reactivity : The heteroatoms increase polarity and enable hydrogen bonding, making this compound suitable for coordination chemistry or as a ligand.
  • Applications : Used in pharmaceutical intermediates and agrochemicals due to its heterocyclic versatility .

Comparison :
The oxa and aza substitutions alter electronic properties and solubility compared to the purely hydrocarbon-based this compound. This compound’s nitrogen content also expands its utility in catalysis and bioactive molecule synthesis.

Larger Ring Derivative: Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl Chloride

  • CAS : 1473-47-8
  • Molecular Formula : C₉H₇ClO
  • Molecular Weight : 166.60 g/mol
  • Key Features : Features a bicyclo[4.2.0]octatriene system with a reactive carbonyl chloride (-COCl) group .
  • Reactivity : The acyl chloride group undergoes nucleophilic substitution (e.g., with amines or alcohols) to form amides or esters.
  • Applications : Serves as a precursor for polymers and specialty chemicals requiring acylated functionalities .

Comparison : The expanded bicyclo[4.2.0] framework increases ring strain slightly compared to the [4.1.0] system, while the carbonyl chloride group offers higher electrophilicity than the aldehyde in this compound.

Biological Activity

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C7_7H6_6O
Molecular Weight : 118.12 g/mol
CAS Registry Number : 4646-69-9

The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. Its aldehyde functional group is particularly noteworthy for its potential reactivity in various biochemical pathways.

Biological Activity Overview

Research indicates that bicyclic compounds, particularly those with reactive functional groups like aldehydes, can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study investigating the antimicrobial properties of various bicyclic compounds found that bicyclo[4.1.0]hepta-1,3,5-triene derivatives exhibited significant inhibitory effects against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Bacillus subtilis20100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Apoptosis via caspase activation
HeLa30Cell cycle arrest and apoptosis

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multidrug-resistant strains. Results showed that the compound not only inhibited growth but also led to cell lysis in certain strains, suggesting a potent antibacterial mechanism.

Case Study 2: Anticancer Potential

A recent study published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on human breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with the compound led to significant increases in apoptotic cells compared to control groups.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde?

Answer:
The synthesis typically involves two key steps: (i) constructing the bicyclic core via a Diels-Alder reaction between cyclopentadiene and a dienophile, followed by (ii) introducing the carbaldehyde group at the 7-position. For example, methyl ester derivatives of bicycloheptene carboxylic acids (e.g., methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate) can be synthesized using transition-metal-catalyzed cyclopropanation, as seen in analogous systems . The ester group is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Swern oxidation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions due to ring strain in the bicyclo[4.1.0] system.

Advanced: How can electronic structure analysis resolve contradictions in reported reactivity data for this compound?

Answer:
Discrepancies in reactivity (e.g., unexpected regioselectivity in cycloadditions) may arise from variations in electronic effects due to the strained bicyclic framework. Advanced methods include:

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR can reveal electron-deficient regions caused by conjugation of the triene system with the carbaldehyde group .
  • X-ray Crystallography : Structural data (e.g., bond lengths and angles) can identify strain-induced distortions, which correlate with reactivity .
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO analysis) quantify electronic effects and predict sites for nucleophilic/electrophilic attack .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm, aldehyde proton at δ 9.5–10.5 ppm). 13C^{13}\text{C} NMR confirms the carbaldehyde carbon at ~190–200 ppm .
  • IR Spectroscopy : A strong absorption band near 1700–1750 cm1^{-1} confirms the C=O stretch of the aldehyde group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C8_8H6_6O) and isotopic pattern .

Advanced: How does the position of the carbaldehyde group influence its participation in [2+2] cycloadditions?

Answer:
The carbaldehyde’s placement at the bridgehead position (7-carbon) imposes steric constraints and alters orbital alignment. Experimental and computational data suggest:

  • Steric Effects : The bicyclic framework restricts access to the carbonyl carbon, favoring reactions with smaller electrophiles (e.g., singlet oxygen over bulkier dienophiles) .
  • Orbital Orientation : DFT studies show that the carbaldehyde’s π* orbital aligns with the triene system, enabling conjugation that stabilizes transition states in photochemical [2+2] reactions .
    Comparative studies with non-bridgehead aldehydes (e.g., bicyclo[3.2.0] systems) highlight reduced reactivity in this compound due to strain .

Basic: What thermodynamic properties are critical for assessing the stability of this compound?

Answer:
Key parameters include:

  • Enthalpy of Formation (ΔHf_f) : Estimated at –36.7 kJ/mol for bicyclo[4.1.0]heptane derivatives, indicating moderate strain energy .
  • Boiling Point : Predicted to be ~167–176°C (analogous to trimethyl-substituted bicycloheptenes) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can detect exothermic decomposition events above 200°C, linked to ring-opening reactions .

Advanced: What strategies address low yields in catalytic asymmetric functionalization of this compound?

Answer:
Low enantioselectivity often stems from competing non-catalytic pathways. Methodological improvements include:

  • Chiral Ligand Design : Use of bisoxazoline or phosphine ligands to enhance steric control around the carbaldehyde group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions by reducing aggregation .
  • In Situ Monitoring : Reaction progress kinetics (RPK) via FTIR or Raman spectroscopy identifies intermediates and optimizes reaction times .

Basic: How can researchers validate the purity of this compound for mechanistic studies?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities using a C18 column and acetonitrile/water gradients .
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis confirms >98% purity by matching experimental and theoretical compositions .

Advanced: What computational models predict the compound’s behavior in supramolecular assemblies?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with host molecules (e.g., cyclodextrins) by simulating van der Waals forces and hydrogen bonding .
  • Docking Studies : Software like AutoDock Vina predicts binding affinities for applications in drug delivery systems, leveraging the aldehyde’s electrophilicity .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity Screening : Ames tests (for mutagenicity) and acute toxicity assays in model organisms (e.g., Daphnia magna) are recommended .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as aldehydes are irritants .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C-aldehyde) elucidate reaction mechanisms?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., aldehyde proton transfer in nucleophilic additions) .
  • Isotope Tracing : 13C^{13}\text{C} NMR tracks the aldehyde carbon’s fate in multi-step syntheses, such as in natural product derivatization .

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